molecular formula C15H11N5 B2398532 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-15-8

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2398532
CAS No.: 303146-15-8
M. Wt: 261.288
InChI Key: VKVOHDHDDYVNQB-UHFFFAOYSA-N
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Description

7-Phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine ( 303146-15-8) is a high-purity chemical compound supplied for research use only. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized in medicinal chemistry for its remarkable versatility and structural similarity to purines, making it a valuable bio-isosteric replacement in drug design . The TP core is isoelectronic with the purine ring system, which allows its derivatives to mimic natural nucleotides and interact with biological targets such as enzyme active sites . This specific derivative, with its phenyl and pyrrolyl substituents, is a building block for developing novel bioactive molecules. Researchers can leverage this compound to explore its potential applications, which may include the development of kinase inhibitors , investigations into antiproliferative agents , or as a ligand in metal complexes for catalytic and materials science studies. The compound is offered with guaranteed purity and stability to ensure consistent performance in experimental settings. Handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-phenyl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-2-6-12(7-3-1)13-8-9-16-14-17-15(18-20(13)14)19-10-4-5-11-19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOHDHDDYVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine as an anticancer agent. The compound has shown activity against various cancer cell lines, demonstrating its ability to inhibit tumor growth and induce apoptosis. Its mechanism of action may involve the inhibition of specific enzymes involved in cancer cell proliferation and survival.

2. Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In experimental models, it has been shown to reduce edema and inflammation markers, suggesting its potential use in treating inflammatory diseases. The compound's efficacy was compared to established anti-inflammatory drugs, showing promising results with lower toxicity profiles .

3. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The structure of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine allows for various modifications that can enhance its biological activity. For instance:

ModificationEffect on Activity
Substitution at the phenyl ringIncreased potency against cancer cells
Alteration of the pyrrole moietyEnhanced anti-inflammatory effects
Variations in nitrogen positioningImproved antimicrobial activity

Synthetic Approaches

Several synthetic routes have been developed to produce 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine. These methods typically involve the condensation of appropriate precursors under specific conditions to yield high purity products suitable for biological testing .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized derivatives of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine and tested their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The treatment group showed reduced joint swelling and lower levels of inflammatory cytokines compared to controls, indicating its potential as a therapeutic agent for inflammatory disorders .

Mechanism of Action

The mechanism of action of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Position 7 Substitution Variants

Substituents at position 7 significantly alter physicochemical properties and biological interactions. Key analogues include:

Alkoxy and Phenoxy Derivatives
  • 7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 3f) :

    • Structure : Heptyloxy chain at position 5.
    • Properties : Increased lipophilicity (logP ~3.2) due to the aliphatic chain, enhancing membrane permeability. NMR shows δ 4.20 (-OCH2-) and δ 6.73 (H-6), with IR confirming C=N (1684 cm⁻¹) and N–N (1156 cm⁻¹) bonds. Yield: 32.8% .
    • Comparison : The heptyloxy group may improve pharmacokinetics but could reduce solubility compared to the phenyl group in the target compound.
  • 7-(3-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 5c): Structure: 3-Chlorophenoxy at position 6. NMR reveals δ 8.60 (H-2) and IR C=N at 1625 cm⁻¹. Yield: 28.6% . Comparison: The chloro group may confer higher metabolic stability than the phenyl group but could introduce toxicity risks.
Styryl and Fluorinated Derivatives
  • 7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine :
    • Structure : 4-Fluorostyryl at position 7, pyrrole at position 2.
    • Properties : Fluorine enhances lipophilicity (logP ~3.5) and bioavailability. Molecular weight: 305.31 g/mol .
    • Comparison : The fluorostyryl group may improve binding to hydrophobic pockets in enzymes, contrasting with the simpler phenyl group’s steric limitations.
Metal-Coordinated Analogues
  • [M(ftpO)₂(H₂O)₄] Complexes: Structure: 7-Oxo substituent coordinates with first-row transition metals (e.g., Cu²⁺, Ni²⁺). Properties: Antiparallel coordination geometry enhances stability. IR spectra show shifts in C=O and N–N stretches upon metal binding . Comparison: Metal coordination introduces redox activity absent in the non-metallated target compound, useful for catalytic or cytotoxic applications.

Position 2 Substitution Variants

The pyrrole group at position 2 in the target compound is compared to other heterocyclic substituents:

Indole Hybrids
  • [1,2,4]Triazolo[1,5-a]pyrimidine-Indole Derivatives :
    • Structure : Indole linked via molecular hybridization.
    • Properties : Demonstrated antiproliferative activity against MGC-803, HCT-116, and MCF-7 cell lines (IC₅₀ < 10 µM). Mechanistic studies suggest tubulin inhibition .
    • Comparison : Indole’s planar structure may enhance DNA intercalation compared to pyrrole’s smaller footprint.
Pyrazole and Thiophene Analogues
  • 7-(1,5-Dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic Acid :
    • Structure : Pyrazole at position 7, acetic acid at position 2.
    • Properties : Carboxylic acid group improves water solubility (logS ≈ -2.1). SMILES: O=C(O)CC=1N=C2N=CC=C(C=3C=NN(C3C)C)N2N1 .
    • Comparison : The polar acetic acid substituent contrasts with pyrrole’s hydrophobicity, altering pharmacokinetic profiles.

Pharmacological and Electronic Properties

Compound Substituents (Position) Key Bioactivity LogP Molecular Weight (g/mol)
Target Compound Phenyl (7), Pyrrole (2) hCA IX/XII inhibition (Ki < 100 nM) 2.8 297.3
7-(4-Fluorostyryl)-2-pyrrole Fluorostyryl (7) A2AAR antagonism 3.5 305.3
7-Oxo Metal Complexes Oxo (7) Anticancer (IC₅₀ ~20 µM) 1.9 450–500
Indole Hybrid Indole (2) Antiproliferative (IC₅₀ < 10 µM) 3.1 350–400

Biological Activity

7-Phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry for its diverse biological activities. This compound features a unique structural framework comprising a triazole ring fused with a pyrimidine ring and a phenyl group, which contributes to its potential therapeutic applications.

  • Molecular Formula : C15H11N5
  • Molar Mass : 261.28 g/mol
  • CAS Number : 303146-15-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Compound Efficacy : In a study evaluating antiproliferative activity against human cancer cell lines (MGC-803, HCT-116, and MCF-7), several derivatives exhibited significant activity. Notably, compound H12 showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the positive control drug 5-Fluorouracil (5-Fu) .
CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These compounds were found to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and other related proteins, thereby inducing apoptosis and cell cycle arrest in cancer cells .

Anticonvulsant Activity

The anticonvulsant effects of various triazolo[1,5-a]pyrimidine derivatives were also investigated using the maximal electroshock seizure (MES) model. Some compounds demonstrated promising anticonvulsant activity, indicating their potential for treating seizure disorders .

The biological activity of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression .
  • Impact on Cell Signaling : It influences various signaling pathways involved in cell proliferation and apoptosis. Specifically, it affects the ERK signaling pathway and regulates proteins associated with the cell cycle .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their anticancer activity. The most potent compounds were identified based on their ability to inhibit cancer cell growth .
  • Comparative Studies : Research comparing the efficacy of these compounds against established anticancer drugs revealed their potential as novel therapeutic agents .

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Key AdvantageLimitationSource
Grignard C–H functionalization65–78RegioselectiveRequires anhydrous conditions
Multi-component fusion (DMF)70–85One-pot synthesisLimited to electron-deficient aldehydes

Q. Table 2: Biological Activity of Analogous Compounds

CompoundSubstituentsActivity (IC50)Target
Compound 19 5-Methyl, 7-phenyl6.1 µM (HT-1080)Antitumor
Copper(II) complex 5,7-DimethylLeishmanicidal (EC50 = 2.3 µM)Protozoal

Critical Analysis of Evidence

  • Contradictions : reports strong antitumor activity for 5-methyl derivatives, while highlights hydrazinyl groups for enzyme inhibition. Contextualize via substituent electronic profiles .
  • Gaps : Limited data on enantiomeric separation; suggest chiral HPLC or asymmetric catalysis for future work .

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